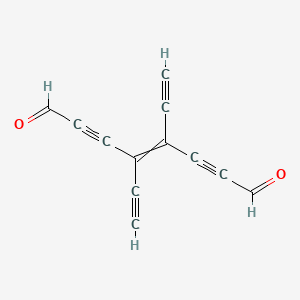![molecular formula C13H18ClFN2 B14204871 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline CAS No. 823189-89-5](/img/structure/B14204871.png)
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via an ethyl linker. Such structural features make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium carbonate or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
科学的研究の応用
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the chloro and fluoro substituents may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluoroaniline: Lacks the piperidine moiety, making it less versatile in certain applications.
4-Fluoro-N-[2-(piperidin-1-yl)ethyl]aniline: Similar structure but without the chloro substituent, which may affect its reactivity and binding properties.
2-Chloro-N-[2-(piperidin-1-yl)ethyl]aniline: Lacks the fluoro substituent, potentially altering its electronic characteristics and biological activity.
Uniqueness
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is unique due to the combination of chloro and fluoro substituents on the benzene ring, along with the piperidine moiety. This structural arrangement provides a balance of electronic and steric properties, making it a valuable compound for various chemical and biological applications.
特性
CAS番号 |
823189-89-5 |
|---|---|
分子式 |
C13H18ClFN2 |
分子量 |
256.74 g/mol |
IUPAC名 |
2-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H18ClFN2/c14-12-10-11(15)4-5-13(12)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2 |
InChIキー |
PBRGKUWEJSRKCX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNC2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


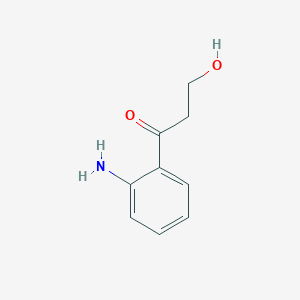

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
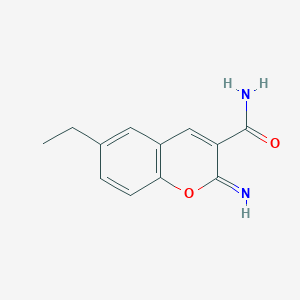
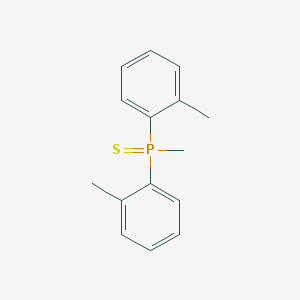
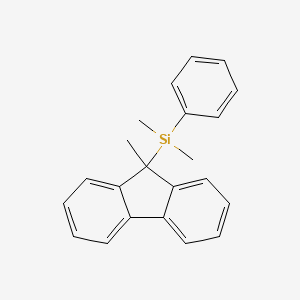
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
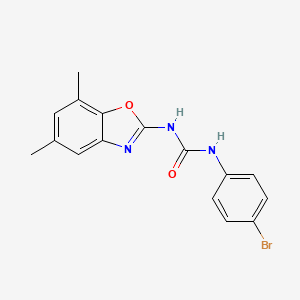
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
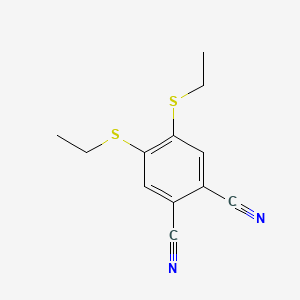
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
